molecular formula C7H3ClF3NO B6609798 2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine CAS No. 2866334-41-8

2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine

Cat. No. B6609798
CAS RN: 2866334-41-8
M. Wt: 209.55 g/mol
InChI Key: PCTZNOUTBKGXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine, also known as “C-TFP”, is a versatile organic compound with numerous potential applications in scientific research and laboratory experiments. It is a colorless liquid with a pungent odor and has a boiling point of 125 °C. C-TFP is a versatile molecule that can be used in a variety of reactions and processes, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of future directions.

Scientific Research Applications

C-TFP has numerous potential applications in scientific research. It can be used to synthesize other compounds, such as 2-chloro-3-trifluoromethylpyridine, which can then be used in further studies. It can also be used to study biochemical and physiological effects, as well as to investigate future directions. C-TFP can also be used as a catalyst in certain reactions, such as the oxidation of alcohols.

Mechanism of Action

The mechanism of action of C-TFP is not yet fully understood. However, it is believed that the compound acts as a nucleophile, meaning it is able to react with other molecules to form new compounds. It is also believed to be able to form strong hydrogen bonds, which can help stabilize the reaction and allow for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of C-TFP are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus. In addition, C-TFP has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

The use of C-TFP in laboratory experiments offers several advantages. It is relatively inexpensive and easy to obtain, and it is also relatively stable, meaning it can be stored for long periods of time without degradation. Furthermore, it is a versatile compound that can be used in a variety of reactions and processes.
However, there are also some limitations to the use of C-TFP in laboratory experiments. For example, it is a highly reactive compound and can be hazardous if not handled properly. It is also toxic, and precautions should be taken when using it in experiments.

Future Directions

There are numerous potential future directions for the use of C-TFP in scientific research. It could be used to synthesize other compounds, such as pharmaceuticals or agrochemicals, and could also be used to study biochemical and physiological effects. It could also be used to investigate the potential therapeutic effects of the compound, as well as its potential applications in the food and beverage industry. Additionally, C-TFP could be used to develop new catalysts and reactions, and could be used to develop new materials and technologies. Finally, C-TFP could be used to study the effects of environmental pollutants on biological systems.

Synthesis Methods

C-TFP can be synthesized through a process called the “Chloro-Trifluoroethylation” reaction. This reaction involves the use of a base, such as sodium hydroxide, and a reagent, such as trifluoroacetic anhydride, to form C-TFP from 2-chloropyridine. The reaction is typically carried out in a solvent, such as acetonitrile, and is typically heated at a temperature of around 80°C for a few hours.

properties

IUPAC Name

2-chloro-5-(1,2,2-trifluoroethenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-12-5)13-7(11)6(9)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTZNOUTBKGXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(=C(F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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